Methyl naphthalene-2-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl naphthalene-2-sulfonate is an organic compound derived from naphthalene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a sulfonate group attached to the second carbon of the naphthalene ring and a methyl group attached to the sulfonate group. This compound is used in various chemical reactions and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of methyl naphthalene-2-sulfonate typically involves the sulfonation of methyl naphthalene. The process includes three major steps: sulfonation of methyl naphthalene, condensation of sulfonated products with formaldehyde, and neutralization. For instance, 500 kg of methyl naphthalene is placed into a sulfonation kettle, heated and melted, stirred, and the temperature is raised to 130-140°C for a reaction period of 2 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale sulfonation processes, where methyl naphthalene is reacted with sulfuric acid or other sulfonating agents under controlled conditions to produce the desired sulfonate compound.
Chemical Reactions Analysis
Types of Reactions
Methyl naphthalene-2-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: It participates in nucleophilic substitution reactions (SN2), where nucleophiles such as bromide ions replace the sulfonate group.
Common Reagents and Conditions
Nucleophiles: Bromide ions, chloride ions, and other nucleophiles are commonly used in substitution reactions.
Micellar Solutions: The presence of micelles can significantly affect the rate and outcome of reactions involving this compound.
Major Products Formed
Substitution Products: The major products formed from substitution reactions include methyl 4-nitrobenzenesulfonate and other substituted naphthalene derivatives.
Hydrolysis Products: Hydrolysis typically yields naphthol derivatives.
Scientific Research Applications
Methyl naphthalene-2-sulfonate is utilized in various scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl naphthalene-2-sulfonate involves its participation in nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing nucleophiles to attack the carbon atom to which the sulfonate group is attached. This process is influenced by the presence of micelles, which can enhance or inhibit the reaction depending on the nature of the micellar head groups and the nucleophiles involved .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonic acid: This compound is similar in structure but lacks the methyl group attached to the sulfonate group.
Methyl naphthalene-1-sulfonate: Similar to methyl naphthalene-2-sulfonate but with the sulfonate group attached to the first carbon of the naphthalene ring.
Uniqueness
This compound is unique due to its specific structural configuration, which influences its reactivity and interactions in chemical reactions. The presence of the methyl group and the position of the sulfonate group confer distinct properties that differentiate it from other naphthalene sulfonates.
Properties
CAS No. |
5138-53-4 |
---|---|
Molecular Formula |
C11H10O3S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
methyl naphthalene-2-sulfonate |
InChI |
InChI=1S/C11H10O3S/c1-14-15(12,13)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 |
InChI Key |
AFVPRVLDAPXRCX-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.